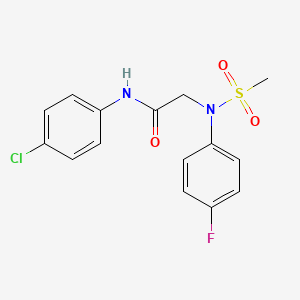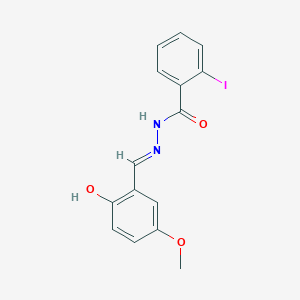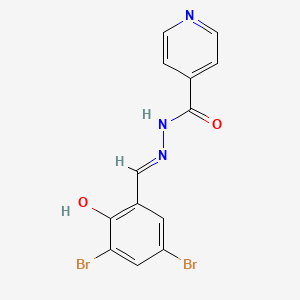
N~1~-(4-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CFM-2, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFM-2 is a member of the glycine receptor antagonists family, which has been found to play a crucial role in inhibiting the activity of glycine receptors in the central nervous system.
Applications De Recherche Scientifique
N~1~-(4-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to have a significant effect on glycine receptors, which are involved in numerous physiological processes, including motor coordination, pain perception, and memory formation. N~1~-(4-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have potential applications in the treatment of various neurological disorders, including epilepsy, neuropathic pain, and schizophrenia. It has also been found to have potential applications in the treatment of alcohol addiction and withdrawal.
Mécanisme D'action
N~1~-(4-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of glycine receptors. Glycine receptors are ion channels that are activated by glycine, an inhibitory neurotransmitter in the central nervous system. By inhibiting the activity of glycine receptors, N~1~-(4-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide reduces the activity of neurons in the central nervous system, leading to a reduction in pain perception, seizures, and other neurological symptoms.
Biochemical and Physiological Effects:
N~1~-(4-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have numerous biochemical and physiological effects. It has been shown to reduce the activity of neurons in the central nervous system, leading to a reduction in pain perception, seizures, and other neurological symptoms. It has also been found to have anxiolytic and anti-depressant effects, making it a potential treatment for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(4-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It has been shown to have high potency and selectivity for glycine receptors, making it an ideal tool for studying the role of glycine receptors in various physiological processes. However, N~1~-(4-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Additionally, N~1~-(4-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has a short half-life, which may limit its applications in certain experimental settings.
Orientations Futures
There are several future directions for the research of N~1~-(4-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of more potent and selective glycine receptor antagonists. Another area of research is the investigation of the pharmacokinetic and pharmacodynamic properties of N~1~-(4-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, which may lead to the development of more effective treatments for neurological disorders. Additionally, the potential applications of N~1~-(4-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in the treatment of alcohol addiction and withdrawal warrant further investigation. Finally, the role of glycine receptors in various physiological processes, including memory formation and motor coordination, requires further study, and N~1~-(4-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide may be a valuable tool in this research.
Méthodes De Synthèse
The synthesis of N~1~-(4-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex process that involves multiple steps. The first step is the preparation of 4-chlorobenzaldehyde and 4-fluorobenzaldehyde, which are then reacted with methylsulfonyl chloride to form the corresponding sulfones. The next step involves the reaction of the sulfones with glycine ethyl ester to form the corresponding N-acyl glycine esters. Finally, the N-acyl glycine esters are reacted with ammonia to form N~1~-(4-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. The synthesis of N~1~-(4-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a time-consuming and challenging process, but it has been optimized to produce high yields of the compound.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-23(21,22)19(14-8-4-12(17)5-9-14)10-15(20)18-13-6-2-11(16)3-7-13/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBOZBWDNWOVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6120724.png)
![2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol](/img/structure/B6120732.png)

![N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6120743.png)
![2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B6120749.png)
![4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine](/img/structure/B6120754.png)
![N-bicyclo[2.2.1]hept-2-yl-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B6120766.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6120767.png)

![2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B6120801.png)

![(5-chloro-2-methoxyphenyl){1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinyl}methanone](/img/structure/B6120830.png)
![{[5-(2-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B6120834.png)
![1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6120836.png)